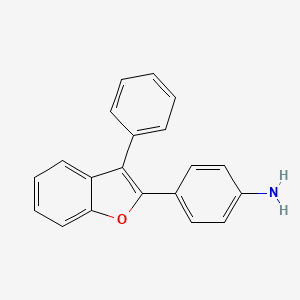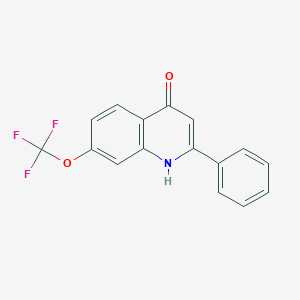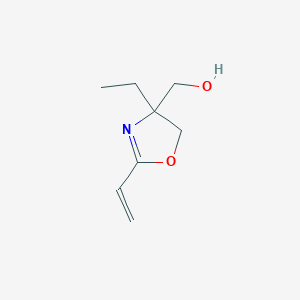
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrole ring and a pyrazolone moiety, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one typically involves the condensation of pyrrole-2-carbaldehyde with 3-ethoxy-1H-pyrazol-5(4H)-one under acidic or basic conditions. The reaction is often carried out in an ethanol solvent with a catalytic amount of glacial acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, leading to inhibition or modulation of their activity. This is particularly relevant in its antimicrobial activity, where it disrupts bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Similar in structure but contains a pyridine ring instead of a pyrazolone moiety.
N-(1H-pyrrol-2-yl)methylene)-4-methylaniline: Contains an aniline group instead of an ethoxy group.
Uniqueness
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one is unique due to the presence of both pyrrole and pyrazolone rings, which confer distinct chemical reactivity and biological activity. Its ethoxy group also differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(4E)-3-ethoxy-4-(1H-pyrrol-2-ylmethylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10-8(9(14)12-13-10)6-7-4-3-5-11-7/h3-6,11H,2H2,1H3,(H,12,14)/b8-6- |
Clave InChI |
UUBQRJCMXFCUPO-VURMDHGXSA-N |
SMILES isomérico |
CCOC\1=NNC(=O)/C1=C/C2=CC=CN2 |
SMILES canónico |
CCOC1=NNC(=O)C1=CC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)



![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)





![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)


